Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate
Description
Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a chromene derivative characterized by a benzopyran core with a bromine substituent at position 6, a ketone group at position 2, and an ethyl carboxylate ester at position 4 (Fig. 1). Chromenes are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C12H9BrO4 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 6-bromo-2-oxochromene-4-carboxylate |
InChI |
InChI=1S/C12H9BrO4/c1-2-16-12(15)9-6-11(14)17-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3 |
InChI Key |
NGYPJUJWJIAUBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 3-Acetyl-6-Bromo-2H-Chromen-2-One
The synthesis begins with 3-acetyl-6-bromo-2H-chromen-2-one, subjected to bromination via haloform reactions. Three primary brominating agents are employed:
- Tetrabutyl ammonium tribromide (TBATB) in ethanol with catalytic tetrabutyl ammonium bromide (TBAB) achieves 75–80% yield at room temperature within 60 minutes.
- Bromine water (Br₂/H₂O) under alkaline conditions (3 M NaOH) requires 4 hours for completion, with yields slightly lower (~70%) due to competing hydrolysis.
- Iodine/potassium iodide (I₂/KI) in ethanol, though less efficient, provides an alternative pathway with 65% yield.
The reaction mechanism involves nucleophilic attack on the acetyl group, followed by cyclization to form the chromene lactone. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization by stabilizing intermediates, reducing activation energy ($$E_a$$) by ~10 kJ/mol.
Esterification to Ethyl 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylate
The carboxylic acid intermediate undergoes esterification with ethanol in the presence of sulfuric acid. Key parameters include:
- Molar ratio : 1:1.2 (acid:ethanol) to drive equilibrium toward ester formation.
- Temperature : Reflux at 80°C for 6 hours ensures complete conversion.
- Catalyst : Concentrated $$H2SO4$$ (0.5% v/v) enhances protonation of the carbonyl group.
Post-synthesis, the crude product is purified via recrystallization (ethanol/water, 7:3 v/v), achieving >98% purity.
Optimization Strategies for Industrial-Scale Production
Mitigation of Competing Side Reactions
Solvent and Temperature Effects
- Solvent Polarity : DMF increases reaction rate by stabilizing transition states ($$ \Delta G^\ddagger $$ reduced by ~15 kJ/mol).
- Temperature Control : Maintaining 80–100°C balances reaction kinetics and thermal stability, minimizing decarboxylation.
Analytical Characterization and Validation
Spectroscopic Techniques
Chromatographic Methods
- HPLC : C18 column with methanol/water (70:30) mobile phase resolves the compound at 8.2 minutes, verifying >99% purity.
- TLC : Rf = 0.45 in hexane/ethyl acetate (6:4) under UV visualization.
Comparative Analysis of Brominating Agents
| Brominating Agent | Yield (%) | Reaction Time | Side Products |
|---|---|---|---|
| TBATB/TBAB | 80 | 60 min | <5% hydrolysis |
| Br₂/H₂O | 70 | 4 hours | 10% decarboxylation |
| I₂/KI | 65 | 90 min | 8% iodination |
TBATB emerges as the optimal agent due to higher efficiency and minimal side reactions.
Industrial Production Protocols
Large-Scale Bromination
Automated reactors (500 L capacity) utilize TBATB (10 mol%) in ethanol at 25°C, achieving batch yields of 75–78% with <2% impurities.
Continuous-Flow Esterification
A plug-flow reactor system (residence time: 2 hours) esterifies the carboxylic acid with ethanol (1:1.5 molar ratio) at 85°C, yielding 85% pure product per cycle.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Aqueous acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-amino or 6-thio derivatives of the chromene.
Reduction: Formation of 6-bromo-2-hydroxy-2H-chromene-4-carboxylate.
Hydrolysis: Formation of 6-bromo-2-oxo-2H-chromene-4-carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used in studies to understand the biological pathways and molecular targets involved in its pharmacological effects.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex chromene derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The bromine atom and oxo group play crucial roles in its binding affinity and specificity towards these targets . Further studies are needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Halogen Substitution: Bromine vs. Iodine
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate () replaces bromine with iodine at position 6 and shifts the ketone to position 3. The iodine atom’s larger atomic radius increases molecular weight (MW: 388.16 g/mol vs. However, the 4-oxo group alters hydrogen-bonding patterns compared to the 2-oxo configuration, which may reduce solubility in polar solvents .
Amino and Methoxyphenyl Substituents
CXL017 (Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate) () introduces an amino group at position 2 and a methoxyphenyl substituent at position 4. The amino group enables hydrogen bonding with biological targets, as shown in structure-activity relationship (SAR) studies, where it enhances anticancer activity against multidrug-resistant cancer cells (IC₅₀: 1.2–3.8 µM) . The methoxyphenyl group increases lipophilicity (logP: ~3.5) compared to the bromo analogue (logP: ~2.8), improving membrane permeability .
Cyano and Hydroxy Derivatives
A cyano-substituted analogue (CAS 65673-63-4, ) replaces the carboxylate with a cyano group, significantly altering electronic properties. The electron-withdrawing cyano group reduces solubility in aqueous media but enhances electrophilicity at the chromene core, favoring covalent interactions with biological nucleophiles . In contrast, Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate () features a hydroxyl group at position 7, enabling stronger hydrogen bonding (e.g., O–H···O interactions) and higher solubility in polar solvents (aqueous solubility: ~12 mg/mL vs. <1 mg/mL for the bromo compound) .
Key Observations :
- Halogen position and identity influence target selectivity. Bromine and iodine enhance electrophilicity, but iodine’s larger size may sterically hinder interactions in tight binding pockets .
- Amino groups (e.g., CXL017) improve anticancer potency by enabling hydrogen bonding with kinase active sites .
- Hydroxy derivatives exhibit broader antifungal activity but reduced metabolic stability compared to halogenated analogues .
Physical and Chemical Properties
| Property | Ethyl 6-Bromo-2-Oxo-2H-Chromene-4-Carboxylate | Ethyl 6-Iodo-4-Oxo-4H-Chromene-2-Carboxylate | CXL017 |
|---|---|---|---|
| Molecular Weight (g/mol) | 327.12 | 388.16 | 483.42 |
| Melting Point (°C) | 158–160 (decomp.) | 145–147 | 172–174 |
| logP | 2.8 | 3.1 | 3.5 |
| Solubility (DMSO, mg/mL) | >50 | >50 | >50 |
| Hydrogen Bond Acceptors | 5 | 5 | 8 |
Notes:
Biological Activity
Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a chromene derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential antioxidant properties. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a bromine atom at the 6-position, a carbonyl group at the 2-position, and an ethyl ester at the 4-position of the chromene ring. These structural characteristics contribute to its reactivity and biological activity.
| Property | Description |
|---|---|
| Molecular Weight | Approximately 297.107 g/mol |
| Chemical Structure | Chromene derivative with bromine |
| Solubility | Varies based on solvent |
This compound primarily targets the FtsZ protein, which is crucial for bacterial cell division. The compound inhibits FtsZ activity, leading to disrupted cell division and potential bactericidal effects. Additionally, it has been shown to interact with cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), affecting various biochemical pathways related to drug metabolism and oxidative stress response.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Notably effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Exhibits antifungal properties against Candida albicans.
The minimum inhibitory concentration (MIC) values for bacterial strains have been reported in the range of , indicating potent antimicrobial activity .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hela (cervical cancer). The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| Hela | 15.0 | Cell cycle arrest at G2/M phase |
Case Studies
- Antimicrobial Evaluation : A study evaluated various derivatives of this compound for their antimicrobial properties, revealing that modifications at different positions significantly influenced their efficacy against bacterial strains .
- Anticancer Research : In a recent investigation, this compound was tested against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.
- Oxidative Stress Studies : The compound's ability to modulate oxidative stress markers was assessed in cellular models, indicating potential protective effects against oxidative damage .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromine at C6: δ 7.8–8.1 ppm for aromatic protons; ester carbonyl at δ 165–170 ppm) .
- IR spectroscopy : Identify carbonyl stretches (νC=O at 1720–1740 cm⁻¹) and lactone bands (νC–O at 1220 cm⁻¹).
- High-resolution MS : Exact mass confirmation (e.g., [M+H]⁺ = 323.0 m/z for C₁₂H₁₀BrO₄) .
How do intermolecular interactions in the solid state affect the compound’s physicochemical properties?
Advanced
Hydrogen-bonding networks (e.g., O–H⋯O between chromene carbonyl and solvent molecules) influence solubility and melting point. In DMF solvates, strong O–H⋯O bonds (2.65–2.75 Å) enhance crystal stability but reduce dissolution rates . Graph set analysis (e.g., S(6) motifs) reveals cyclic dimer formation, which can be disrupted by polar solvents to improve bioavailability .
What computational methods are used to predict the compound’s reactivity and binding modes?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C3 for nucleophilic attacks) .
- Molecular docking (AutoDock Vina) : Simulate binding to Bcl-2 (PDB: 1G5M), showing bromine’s role in hydrophobic interactions (ΔG = −8.2 kcal/mol) .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
